molecular formula C21H23N5O6 B2959439 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-29-7

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2959439
CAS No.: 333752-29-7
M. Wt: 441.444
InChI Key: BNRHZAXVXKOASA-UHFFFAOYSA-N
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Description

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23N5O6 and its molecular weight is 441.444. The purity is usually 95%.
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Scientific Research Applications

Bio-Derived Furan Transformations

Research on bio-derived furans, including transformations into valuable ketoacids and diketones, highlights the potential of furan derivatives in chemical synthesis and the development of new materials or pharmaceuticals. The use of water-soluble ruthenium catalysts for transforming furans under moderate conditions suggests that similar methodologies could be applied to furan-containing compounds like the one , possibly leading to new synthetic pathways or products (Gupta et al., 2015).

Fluorescamine Derivatives

The study of fluorescamine derivatives of amino acids and peptides, which involves compounds like 4-phenylspiro-[furan-2(3H),1′-phthalan]-3,3′-dione, suggests that furan derivatives can play a role in analytical chemistry, particularly in the identification and quantification of biomolecules. This implies that furan-containing compounds, through derivatization, could be useful in bioanalytical applications to enhance detection sensitivity or specificity (Pritchard et al., 1975).

Antimicrobial and Antifungal Activities

The synthesis and characterization of β-diketone Schiff-base metal complexes, which include structures derived from furans, have shown promising results in binding with DNA, causing oxidative damage, and displaying antimicrobial and antifungal activities. This suggests that furan derivatives, when appropriately functionalized and complexed with metals, could serve as leads for developing new antimicrobial agents (Raman et al., 2010).

Analgesic Activity

Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with different moieties, including those with potential structural similarities to the compound of interest, has revealed significant analgesic and anti-inflammatory effects. This indicates the potential of purine derivatives in pain management and anti-inflammatory therapies, suggesting that similar structures could be explored for pharmacological properties (Zygmunt et al., 2015).

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-25-18-17(19(28)24-21(25)29)26(20(23-18)22-10-16-4-3-9-31-16)11-13(27)12-32-15-7-5-14(30-2)6-8-15/h3-9,13,27H,10-12H2,1-2H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRHZAXVXKOASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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